N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide
Description
The compound N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is an ethanediamide (oxalamide) derivative characterized by two key structural motifs:
- A tetrahydropyran (oxan) ring substituted with a 2-methoxyphenyl group at the 4-position.
- A 2-oxopiperidin-1-yl group attached to the meta position of the phenyl ring on the opposing amide nitrogen.
The inclusion of a tetrahydropyran ring may enhance metabolic stability and solubility, while the 2-oxopiperidin moiety (a lactam) could contribute to interactions with neurological or protease targets .
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5/c1-33-22-10-3-2-9-21(22)26(12-15-34-16-13-26)18-27-24(31)25(32)28-19-7-6-8-20(17-19)29-14-5-4-11-23(29)30/h2-3,6-10,17H,4-5,11-16,18H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDHICCKBJFMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCCC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique structure combining an oxan ring and a piperidine moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of methoxy groups and piperidine rings contributes to its lipophilicity and potential interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₂O₃ |
| Molecular Weight | 366.45 g/mol |
| CAS Number | 1091075-10-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Studies have indicated that compounds with similar structures exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in neurological functions and microbial metabolism, respectively .
- Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Anticancer Potential : The piperidine moiety is often associated with anticancer properties. Compounds containing this structure have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Anticancer Activity : A study evaluating a series of piperidine derivatives demonstrated significant cytotoxicity against human cancer cell lines, suggesting that modifications to the piperidine ring can enhance anticancer efficacy .
- Enzyme Inhibition : Another investigation focused on the synthesis of oxadiazole derivatives showed strong inhibition against AChE, with some compounds achieving IC50 values below 1 µM, indicating potent activity .
- Antimicrobial Screening : Compounds similar in structure were tested for antimicrobial properties against a panel of bacteria. Results indicated moderate to strong activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and similar ethanediamide derivatives:
Key Observations:
Structural Diversity in Substituents: The target compound uniquely combines a tetrahydropyran ring with a 2-oxopiperidin group, distinguishing it from analogs with piperazine (e.g., ) or thiazolo-triazol systems (e.g., ). These groups influence lipophilicity and target selectivity. The 2-oxopiperidin moiety (a cyclic lactam) may confer improved blood-brain barrier permeability compared to non-cyclic amides like those in or .
Pharmacological Implications :
- Compounds with piperazine (e.g., ) or piperidine (e.g., ) are often associated with central nervous system (CNS) activity, suggesting the target compound could share similar applications.
- Thiazolo-triazol derivatives (e.g., ) are linked to antimicrobial activity, but the target compound’s tetrahydropyran group may redirect its utility toward metabolic or inflammatory pathways .
Similar methods could be applied to model the target compound’s interactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:
- Preparation of the 2-methoxyphenyl-substituted oxane via Friedel-Crafts alkylation or cyclization under acidic conditions.
- Functionalization of the 3-(2-oxopiperidin-1-yl)phenyl moiety using reductive amination or nucleophilic substitution.
- Final coupling of intermediates via oxalamide bond formation using oxalyl chloride or carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
- Critical Intermediates :
- 4-(2-Methoxyphenyl)oxane-4-carbaldehyde
- 3-(2-Oxopiperidin-1-yl)aniline
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm regiochemistry of the methoxyphenyl and oxopiperidinyl groups (e.g., δ 3.8 ppm for methoxy protons, δ 2.5–3.5 ppm for piperidinyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ at m/z 483.2124 for C27H31N3O5) .
- X-ray Crystallography : Resolve conformational details of the oxane and piperidinone rings .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize assays based on structural motifs:
- Enzyme Inhibition : Test against kinases or proteases (e.g., PI3K or MMP-9) due to the oxopiperidinyl group’s potential interaction with catalytic sites .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM .
- Solubility/Permeability : Employ PAMPA or Caco-2 models to assess bioavailability .
Advanced Research Questions
Q. How can experimental design be optimized to address low yields in oxalamide bond formation?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane or THF to reduce side reactions .
- Catalyst Screening : Test alternatives to EDC (e.g., DCC or PyBOP) and monitor reaction progress via TLC .
- Temperature Control : Perform coupling at 0–4°C to minimize racemization .
Q. How to resolve contradictions between in vitro bioactivity and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models (e.g., Sprague-Dawley rats) using LC-MS .
- Metabolite Identification : Use hepatic microsomes to detect oxidative or conjugative metabolites that may reduce efficacy .
- Dose Escalation Studies : Adjust dosing regimens to account for first-pass metabolism .
Q. What computational methods are effective for predicting target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins like G-protein-coupled receptors (GPCRs) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories using AMBER or GROMACS .
- QSAR Modeling : Corlate substituent effects (e.g., methoxy vs. chloro groups) with activity using MOE or RDKit .
Q. How to troubleshoot purification challenges caused by byproducts?
- Methodological Answer :
- Chromatography : Use gradient elution (5–50% EtOAc/hexane) on silica gel columns to separate oxalamide derivatives .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differentials .
- HPLC-PDA : Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final purity assessment (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
